molecular formula C9H7NO B181052 3-Oxo-2-phenylpropanenitrile CAS No. 5841-70-3

3-Oxo-2-phenylpropanenitrile

Cat. No.: B181052
CAS No.: 5841-70-3
M. Wt: 145.16 g/mol
InChI Key: MGDKAIHGKFPFTO-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylpropanenitrile: is an organic compound with the molecular formula C9H7NO It is a nitrile derivative of acetophenone and is characterized by the presence of a phenyl group attached to a nitrile group through a two-carbon chain with a ketone functional group

Biochemical Analysis

Biochemical Properties

3-Oxo-2-phenylpropanenitrile plays a significant role in biochemical reactions, particularly in the Michael addition reaction. It interacts with linear conjugated enynones to form polyfunctional δ-diketones, which are precursors for heterocycle synthesis . The compound’s reactivity is influenced by the presence of sodium methoxide as a base, which facilitates the addition to the double carbon–carbon bond of enynones . This interaction highlights the compound’s importance in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polyfunctional δ-diketones may influence cellular functions by altering the availability of key intermediates in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Michael addition reaction involves the nucleophilic attack of the compound on the double carbon–carbon bond of enynones, facilitated by sodium methoxide . This reaction results in the formation of δ-diketones, which can undergo further transformations to yield heterocyclic compounds. The compound’s reactivity is crucial for its role in organic synthesis and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of catalysts. Studies have shown that the Michael addition reaction can take place over a period of 4 to 26 hours, depending on the reaction conditions . Long-term effects on cellular function have not been extensively studied, but the compound’s reactivity suggests potential impacts on metabolic processes.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of polyfunctional δ-diketones through the Michael addition reaction . The compound interacts with sodium methoxide as a base, facilitating the addition to the double carbon–carbon bond of enynones. This reaction is a key step in the synthesis of heterocyclic compounds, highlighting the compound’s importance in organic and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented in the literature. the nucleophilic acylation and Michael addition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Sodium Methoxide: Used as a base in the Michael addition reaction.

    Hydrazine: Used in the heterocyclization reaction to form diazepines.

Major Products:

Scientific Research Applications

Chemistry:

3-Oxo-2-phenylpropanenitrile is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a valuable intermediate for the synthesis of complex organic molecules, including heterocycles and polyfunctional compounds .

Biology and Medicine:

Industry:

In the industrial sector, this compound can be used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of a wide range of products .

Comparison with Similar Compounds

Uniqueness:

3-Oxo-2-phenylpropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo Michael addition and heterocyclization reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDKAIHGKFPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-70-3
Record name 5841-70-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Formyl-2-phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of sodium methoxide (10.8 g) in benzene (300 ml) is added dropwise with stirring a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g) under ice cooling. After 30 minutes, the ice bath is taken off. After reacting for 3 hours, ice water is added to the reaction mixture, and the aqueous layer is separated. The organic layer is washed with 0.5 N sodium hydroxide solution (100 ml×3), and the aqueous layer and the washings are combined and adjusted to pH 3-4 with conc. hydrochloric acid. The mixture is stirred under ice cooling for 20 minutes, and the resulting precipitate is separated by filtration and washed with water to give α-formylphenylacetonitrile (21.13 g). The product is used in the subsequent procedure without further purification.
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.28 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Aryl-3-aminopyrazoles such as 4-phenyl-2H-pyrazol-3-ylamine may be prepared according to the procedures described in patent EP269,859 and illustrated in scheme 8, by reacting benzeneacetonitrile with orthoformic acid triethyl ester to give 3-oxo-2-phenyl-propionitrile which is reacted with hydrazine.
[Compound]
Name
4-Aryl-3-aminopyrazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Oxo-2-phenylpropanenitrile was prepared by addition of a mixture of phenylacetonitrile (0.90 g, 7.68 mmol) and ethyl formate (0.85 g, 11.5 mmol) dropwise to a stirred suspension of sodium hydride (0.41 g of 60%, 10 mmol) in tetrahydrofuran (4.5 mL). Reaction was rapid and exothermic. After heating in an oil bath at 50° C. for 20 min., the mixture was carefully acidified with dilute HCl and extracted with ethyl acetate. Extracts were washed with water, saturated NaCl solution, dried (MgSO4) and stripped to give 0.96 g (86%) of off-white solid, m.p. 148-153° C., Rf 0.5 (silica gel, ethanol:ethyl acetate:hexane=1:4:4).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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